molecular formula C14H25N5O2 B1519946 tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate CAS No. 1171901-11-3

tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Cat. No. B1519946
M. Wt: 295.38 g/mol
InChI Key: FRRJXCQVPZHDDG-UHFFFAOYSA-N
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Description

This compound contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . It also contains an amino group and a pyrazole ring, which are common in many biologically active compounds .


Molecular Structure Analysis

The compound contains a piperazine ring, a pyrazole ring, and an amino group. The presence of these functional groups can greatly influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, and the pyrazole ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could enhance solubility, while the pyrazole ring could influence the compound’s acidity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has developed methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, exploring the chemical reactivity of similar structures under different conditions. This includes developing new synthetic routes and modifying chemical structures to produce novel derivatives with potential biological activities (Ivanov et al., 2017; Mironovich & Shcherbinin, 2014).

Characterization and X-ray Diffraction Studies

Compounds structurally related to tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate have been characterized by various spectroscopic methods including LCMS, NMR, IR, and X-ray diffraction. This detailed characterization helps in confirming the structure of synthesized compounds and understanding their molecular geometry (Sanjeevarayappa et al., 2015).

Biological Activity Evaluation

Some derivatives of tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate have been screened for their biological activities, such as antibacterial and anthelmintic properties. These studies are crucial for identifying potential therapeutic applications of new chemical entities (Sanjeevarayappa et al., 2015).

Chemical Reactivity and Modifications

The chemical reactivity of tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate derivatives under various conditions has been extensively studied. This includes acylation reactions and the exploration of cascade reactions for generating complex molecular architectures (Ivanov, 2020; Mironovich & Shcherbinin, 2014).

Future Directions

Compounds with similar structures are often used in medicinal chemistry and drug discovery, suggesting that this compound could potentially have interesting biological activities. Future research could involve testing this compound against various biological targets to determine its activity .

properties

IUPAC Name

tert-butyl 4-[2-(4-aminopyrazol-1-yl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-7-4-17(5-8-18)6-9-19-11-12(15)10-16-19/h10-11H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRJXCQVPZHDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate

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